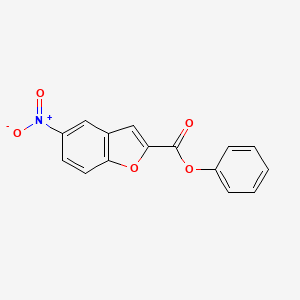
Phenyl 5-nitro-1-benzofuran-2-carboxylate
Description
Phenyl 5-nitro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a phenyl group, a nitro group at the 5-position, and a carboxylate group at the 2-position of the benzofuran ring. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties .
Properties
Molecular Formula |
C15H9NO5 |
|---|---|
Molecular Weight |
283.23 g/mol |
IUPAC Name |
phenyl 5-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H9NO5/c17-15(20-12-4-2-1-3-5-12)14-9-10-8-11(16(18)19)6-7-13(10)21-14/h1-9H |
InChI Key |
XSRWDIDERDXCLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 5-nitro-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of 2-hydroxy-5-nitrobenzaldehyde: This intermediate is prepared by nitration of 2-hydroxybenzaldehyde.
Esterification: The ethyl ester is then converted to the phenyl ester by reaction with phenol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Phenyl 5-nitro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: Phenyl 5-amino-1-benzofuran-2-carboxylate.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Phenyl 5-nitro-1-benzofuran-2-carboxylic acid.
Scientific Research Applications
Phenyl 5-nitro-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenyl 5-nitro-1-benzofuran-2-carboxylate involves its interaction with various molecular targets:
Antimicrobial Activity: The nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Anticancer Activity: The compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Phenyl 5-nitro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives:
Similar Compounds: 5-nitrobenzofuran-2-carboxylic acid, 5-amino-1-benzofuran-2-carboxylate, 5-chloro-1-benzofuran-2-carboxylate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


